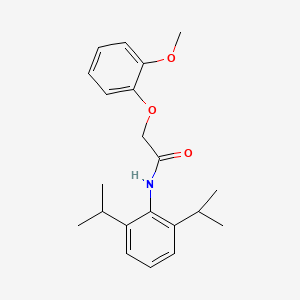![molecular formula C20H18ClNO3S2 B11670583 (5Z)-5-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11670583.png)
(5Z)-5-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (5Z)-5-{[5-CHLORO-2-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a synthetic organic molecule that belongs to the thiazolidinone class. This compound is characterized by its complex structure, which includes a chlorinated phenyl group, a phenoxyethoxy moiety, and a thiazolidinone ring. It has garnered interest in various fields due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[5-CHLORO-2-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Thiazolidinone Ring: This step involves the reaction of an appropriate thioamide with an α-halo ketone under basic conditions to form the thiazolidinone core.
Introduction of the Phenoxyethoxy Group: This is achieved through a nucleophilic substitution reaction where the phenoxyethoxy group is introduced to the aromatic ring.
Chlorination: The chlorination of the aromatic ring is carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Final Coupling: The final step involves the coupling of the chlorinated aromatic compound with the thiazolidinone core under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(5Z)-5-{[5-CHLORO-2-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the thiazolidinone ring to a thiazolidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium ethoxide, potassium carbonate, dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted aromatic compounds.
科学的研究の応用
(5Z)-5-{[5-CHLORO-2-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its unique structural features.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of (5Z)-5-{[5-CHLORO-2-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound is believed to exert its effects through:
Inhibition of Enzymes: It may inhibit key enzymes involved in metabolic pathways, leading to the disruption of cellular processes.
Interaction with DNA: The compound may intercalate into DNA, affecting replication and transcription.
Modulation of Signaling Pathways: It may influence signaling pathways related to inflammation and cell proliferation.
類似化合物との比較
(5Z)-5-{[5-CHLORO-2-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: can be compared with other thiazolidinone derivatives and chlorinated aromatic compounds:
Thiazolidinone Derivatives: Similar compounds include 2,4-thiazolidinedione and 2-thioxo-4-thiazolidinone, which also exhibit biological activities.
Chlorinated Aromatic Compounds: Compounds like dichloroaniline and DDT share structural similarities but differ in their specific applications and properties.
Uniqueness: : The unique combination of the thiazolidinone ring with the chlorinated phenyl and phenoxyethoxy groups imparts distinct chemical and biological properties to this compound, making it a valuable subject of study in various research fields.
特性
分子式 |
C20H18ClNO3S2 |
|---|---|
分子量 |
419.9 g/mol |
IUPAC名 |
(5Z)-5-[[5-chloro-2-(2-phenoxyethoxy)phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H18ClNO3S2/c1-2-22-19(23)18(27-20(22)26)13-14-12-15(21)8-9-17(14)25-11-10-24-16-6-4-3-5-7-16/h3-9,12-13H,2,10-11H2,1H3/b18-13- |
InChIキー |
IVBYGCSKSYQLAD-AQTBWJFISA-N |
異性体SMILES |
CCN1C(=O)/C(=C/C2=C(C=CC(=C2)Cl)OCCOC3=CC=CC=C3)/SC1=S |
正規SMILES |
CCN1C(=O)C(=CC2=C(C=CC(=C2)Cl)OCCOC3=CC=CC=C3)SC1=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(4-ethylphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11670500.png)
![Ethyl 2-({[5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11670512.png)
![N-[4-(4-bromophenoxy)phenyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B11670515.png)
![N-(4-{[(2E)-2-(4-methylbenzylidene)hydrazinyl]carbonyl}benzyl)-N-phenylmethanesulfonamide](/img/structure/B11670520.png)
![(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11670527.png)
![N'-[(3Z)-5-bromo-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]-2-({[(E)-(3,4-dimethoxyphenyl)methylidene]amino}oxy)acetohydrazide](/img/structure/B11670532.png)
![3-(4-fluorophenyl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11670540.png)
![6-bromo-4-(2-chloro-6-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B11670545.png)

![(5Z)-5-(3-bromo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11670555.png)
![(5Z)-5-[(2-chlorophenyl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11670569.png)
![2-ethoxy-4-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-fluorobenzoate](/img/structure/B11670588.png)
![ethyl (2Z)-2-(5-bromo-2-methoxybenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11670595.png)
![2-(1-Methyl-1H-pyrrol-2-YL)-N'-[(Z)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11670621.png)
